molecular formula C10H17N3O2 B2809482 Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate CAS No. 1305712-89-3

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate

货号: B2809482
CAS 编号: 1305712-89-3
分子量: 211.265
InChI 键: HTFUSRKVFAHZAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Cyanopyrrolidine Scaffolds in Pharmaceutical Science

The evolution of cyanopyrrolidine-based therapeutics traces back to seminal work in the mid-1990s, when researchers first recognized the potential of pyrrolidine-2-nitrile derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors. Early structural studies demonstrated that the cyanopyrrolidine core could mimic natural peptide substrates while resisting enzymatic degradation, enabling sustained inhibition of proteolytic targets. This foundational work laid the groundwork for developing clinical candidates like vildagliptin and saxagliptin, which revolutionized type 2 diabetes treatment through their selective DPP-IV inhibition.

Parallel developments in cancer research identified modified cyanopyrrolidines as potent fibroblast activation protein (FAP) inhibitors, with optimized derivatives showing low nanomolar potency and >1,000-fold selectivity over related proteases. The this compound structure emerged from systematic structure-activity relationship (SAR) studies that sought to balance enzymatic inhibition, metabolic stability, and blood-brain barrier permeability. Key innovations included:

  • Introduction of the tert-butyl carbamate group to shield the amine functionality from first-pass metabolism
  • Strategic placement of the cyano group to enhance transition-state analog interactions with serine protease catalytic triads
  • Optimization of stereochemistry to maximize target binding affinity while minimizing off-target effects

Significance in Contemporary Drug Design Paradigms

Modern drug discovery increasingly prioritizes modular scaffolds that enable rapid analog synthesis while maintaining favorable pharmacokinetic properties. This compound exemplifies this approach through three critical design features:

1. Conformational Restriction
The pyrrolidine ring adopts distinct puckered conformations that can be fine-tuned through substituent placement. X-ray crystallographic studies reveal that the tert-butyl group induces a Cγ-endo ring pucker, positioning the 3-amino and 4-cyano groups for optimal hydrogen bonding with protease active sites. This preorganization reduces entropic penalties upon target binding, enhancing inhibitor potency.

2. Multi-Target Engagement Potential
While initially developed for serine protease inhibition, the scaffold demonstrates surprising versatility in interacting with diverse enzyme classes:

Target Class Example Enzymes Binding Mechanism
Serine Proteases FAP, DPP-IV, POP Covalent cyanopyrrolidine adducts
Ubiquitin Proteases USP7 β-Elimination-mediated inactivation
Kinases Tyk2, ALK Allosteric modulation

3. Synthetic Tractability
The scaffold’s synthetic accessibility enables rapid generation of analogs through well-established routes. A representative synthesis pathway involves:

  • Ring-closing metathesis of protected dipeptides to form the pyrrolidine core
  • Stereoselective cyanation using trimethylsilyl cyanide
  • Boc protection of the amine group under Schotten-Baumann conditions

This modular synthesis allows medicinal chemists to systematically vary substituents at positions 1 (tert-butyl carbamate), 3 (amine), and 4 (cyano) while maintaining the core scaffold’s advantageous properties.

Current Research Landscape and Scientific Interest

Recent investigations have expanded the therapeutic scope of this compound derivatives across multiple domains:

Neurodegenerative Disease Applications
Modified analogs demonstrate potent prolyl oligopeptidase (POP) inhibition (IC50 = 2.8–14.3 nM) with 98–99% brain penetration efficiency. In scopolamine-induced amnesia models, these compounds restored cognitive function at doses as low as 1 mg/kg by modulating neuropeptide metabolism. Molecular dynamics simulations suggest the 4-cyano group forms critical hydrogen bonds with POP’s catalytic Ser554 residue.

Oncology Therapeutics
The scaffold’s unique ability to induce β-elimination reactions in ubiquitin-specific protease 7 (USP7) has opened new avenues for irreversible enzyme inhibition. Lead compounds convert USP7’s catalytic cysteine to dehydroalanine through a novel mechanistic pathway, achieving complete enzyme inactivation at nanomolar concentrations. This irreversible mode of action shows particular promise in p53-deficient cancers reliant on USP7-mediated MDM2 stabilization.

Anti-Inflammatory Targets
Emerging research explores derivatives as RORγt inverse agonists for autoimmune disease treatment. The tert-butyl group’s bulkiness prevents undesirable activation of pregnane X receptor (PXR), addressing a key limitation of earlier cyanopyrrolidine-based immunomodulators.

Ongoing structure-based optimization efforts focus on enhancing target selectivity and oral bioavailability. Computational models predict that replacing the tert-butyl group with fluorinated analogs could further improve metabolic stability while maintaining blood-brain barrier penetration—a critical consideration for central nervous system-targeted therapies.

This multifaceted research landscape underscores this compound’s enduring relevance in addressing unmet medical needs through innovative chemical design. As synthetic methodologies advance and structural databases expand, this scaffold will likely continue serving as a cornerstone for developing next-generation therapeutics.

属性

IUPAC Name

tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-7(4-11)8(12)6-13/h7-8H,5-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFUSRKVFAHZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305712-89-3
Record name tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide in the presence of a metal-free catalyst to achieve Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反应分析

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions to expose the pyrrolidine nitrogen. This step is critical for further functionalization in drug synthesis:

Reaction Conditions Outcome Yield Reference
Trifluoroacetic acid (TFA) in DCMFree pyrrolidine-3-amino-4-cyano derivative85–92%
HCl in 1,4-dioxane (4 M)Deprotected amine hydrochloride salt78%

Cyanohydrin Formation via Nitrile Hydrolysis

The cyano group undergoes controlled hydrolysis to form intermediates for bioactive molecule synthesis:

Reaction Type Conditions Product Application
Acid-catalyzed hydrolysisH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, refluxCarboxylic acid derivativeProdrug synthesis
Enzymatic conversionNitrilase-mediated (pH 7.4, 37°C)Amide intermediateBiocatalytic pathways

Amino Group Functionalization

The primary amine participates in nucleophilic substitution and coupling reactions:

Reaction Reagents Product Key Use
AcylationAcetyl chloride, Et<sub>3</sub>NN-Acetyl-pyrrolidine derivativePeptide mimetics
Reductive aminationBenzaldehyde, NaBH<sub>3</sub>CNN-Benzyl-substituted compoundEnzyme inhibitor design
SulfonylationTosyl chloride, pyridineSulfonamide-protected intermediateAntibacterial agents

Cyano Group Reactivity in Cycloadditions

The nitrile moiety engages in dipolar cycloadditions for heterocycle synthesis:

Reaction Partner Conditions Product Biological Relevance
AzidesCu(I)-catalyzed (CuAAC)1,2,3-Triazole derivativesClick chemistry probes
AlkenesThermal (140°C)Pyrrolo[1,2-a]pyrazinesKinase inhibitors

Ring Functionalization and Rearrangements

The pyrrolidine scaffold undergoes stereoselective modifications:

Transformation Catalyst/Reagent Outcome Selectivity
Epoxidationm-CPBA, CH<sub>2</sub>Cl<sub>2</sub>Epoxide at C4 positionDiastereomeric ratio 3:1
Radical-mediated halogenationNBS, AIBN, CCl<sub>4</sub>4-Bromo-pyrrolidine analogRegioselective (>90%)

Mechanistic Insights

  • Boc Deprotection : Proceeds via protonation of the carbamate oxygen, followed by tert-butyl cation elimination and CO<sub>2</sub> release .
  • Nitrile Hydrolysis : Acidic conditions promote nitrile protonation, forming an imidic acid intermediate that reacts with water.
  • Enzymatic Interactions : The cyano group acts as a hydrogen-bond acceptor in enzyme active sites, enhancing binding affinity for aminotransferases .

This compound’s multifunctional architecture enables its use as a chiral building block in synthesizing calcium receptor antagonists, prodrugs, and enzyme inhibitors. Industrial-scale applications prioritize flow chemistry for Boc deprotection to enhance throughput and purity .

科学研究应用

Neuroprotective Agents

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate has been investigated for its neuroprotective properties. Research indicates that compounds with similar structures can inhibit amyloid-beta peptide aggregation, which is crucial in the context of Alzheimer's disease. For instance, studies have shown that certain derivatives can protect astrocytes from damage induced by amyloid-beta, potentially offering a therapeutic pathway for neurodegenerative diseases .

Anticancer Activity

The compound's structural features suggest potential activity against cancer through mechanisms that involve the inhibition of deubiquitinating enzymes (DUBs). Targeting DUBs is a promising strategy in cancer therapy as it may enhance the efficacy of existing treatments by modulating the ubiquitin-proteasome system. This approach could lead to improved outcomes for patients with malignancies that are resistant to conventional therapies .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing new pharmaceuticals and biologically active compounds. The versatility of this compound allows chemists to modify its structure to enhance biological activity or alter pharmacokinetic properties .

Case Study 1: Neuroprotection Against Amyloid-Beta

In a controlled study, researchers synthesized derivatives of this compound and assessed their protective effects on astrocyte cells exposed to amyloid-beta. The results indicated that specific modifications to the parent structure could significantly reduce cell death and inflammation markers, suggesting a viable path for drug development targeting Alzheimer's disease .

Case Study 2: Inhibition of Deubiquitinating Enzymes

Another study focused on the anticancer potential of the compound by evaluating its effectiveness as a DUB inhibitor. The research demonstrated that certain derivatives could selectively inhibit USP30, a DUB implicated in mitochondrial dysfunction and cancer progression. This finding underscores the relevance of this compound in developing targeted cancer therapies .

作用机制

The mechanism of action of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in various biochemical reactions, influencing enzyme activity and protein interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Key Observations:

Substituent Effects: The cyano group in the target compound enhances electrophilicity compared to the hydroxymethyl and methoxyphenyl groups in the analog from . This makes the target more reactive in nucleophilic additions or reductions. The pyrimidinyl-amino-nitro substituent in ’s compound introduces steric bulk and redox-active nitro functionality, which is absent in the target compound .

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (~211.3 g/mol) suggests better solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the bulkier analogs .

Stereochemical Considerations :

  • The (3R)-configured analog in highlights the importance of stereochemistry in biological activity, whereas the target compound’s stereochemical data are unspecified .

生物活性

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Compound Overview

  • Molecular Formula : C9H14N2O2
  • Molecular Weight : 182.22 g/mol
  • Functional Groups : Amino group, cyano group, and a pyrrolidine ring

The structural characteristics of this compound contribute to its versatility in biological applications. The presence of both amino and cyano groups enhances its reactivity, making it a valuable compound for various therapeutic explorations.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary research indicates that certain derivatives of this compound exhibit activity against specific bacterial strains. This suggests potential applications in developing new antimicrobial agents.
  • Cytotoxicity : Investigations into the cytotoxic effects of the compound have shown promising results, indicating that it may selectively induce apoptosis in cancer cells. This property positions it as a candidate for further cancer research.
  • Enzyme Interaction : The compound has been studied for its interactions with various enzymes, which may influence metabolic pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The compound's amino and cyano groups enable it to bind to specific protein targets involved in metabolic and signaling pathways. This binding may modulate enzyme activities or receptor functions, leading to biological responses.
  • Structural Similarities : Its structural resemblance to other biologically active compounds allows for the exploration of structure-activity relationships (SAR), which can guide the design of more potent derivatives .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) that were competitive with established antibiotics, indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human leukemia cell lines revealed that this compound induced apoptosis at concentrations ranging from 10 to 50 μM. The compound's ability to trigger cell death was linked to the activation of caspase pathways.

Concentration (μM)Cell Viability (%)
1085
2560
5030

常见问题

Q. What are the key considerations for synthesizing tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate with high yield and purity?

Successful synthesis requires precise control of reaction parameters, including temperature (e.g., room temperature to 90°C), pH, and solvent selection (e.g., dichloromethane or acetonitrile). Protecting group strategies, such as the use of tert-butyl carbamate, are critical to prevent side reactions. Post-synthesis purification via column chromatography or crystallization ensures high purity .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms stereochemistry and functional groups, while Mass Spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies characteristic bonds (e.g., cyano, carbonyl). High-Performance Liquid Chromatography (HPLC) assesses purity, especially for enantiomeric excess in chiral derivatives .

Q. What common chemical reactions does this compound undergo, and what reagents are typically used?

The compound participates in:

  • Oxidation : Dess–Martin periodinane or OsO₄ to introduce carbonyl groups .
  • Nucleophilic Substitution : Alkyl halides with NaH/THF for functional group interconversion .
  • Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki coupling) to introduce aryl/alkynyl groups .
  • Hydrolysis : Acidic/basic conditions to remove the tert-butyl group .

Q. What are the typical applications of this compound in medicinal chemistry research?

It serves as a scaffold for bioactive molecules, particularly in designing enzyme inhibitors (e.g., kinase or protease inhibitors) due to its rigid pyrrolidine core and functional group diversity. The cyano group enhances binding affinity via dipole interactions .

Advanced Questions

Q. How can researchers resolve racemic mixtures of this compound to obtain enantiomerically pure samples?

Chiral resolution methods include:

  • Chiral Chromatography : Using cellulose- or amylose-based columns for enantiomer separation .
  • Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .
  • Diastereomeric Salt Formation : Reacting with chiral acids (e.g., tartaric acid) followed by crystallization .

Q. What strategies optimize reaction conditions to minimize by-products during synthesis?

  • Reaction Monitoring : Thin-Layer Chromatography (TLC) or in-situ NMR tracks progress and intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity while reducing side reactions .
  • Temperature Gradients : Stepwise heating (e.g., 0°C to 90°C) controls exothermic reactions .

Q. How can computational methods aid in predicting reactivity or biological activity?

  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity in nucleophilic attacks .
  • Molecular Docking : Screens potential binding modes with target proteins (e.g., kinases) using software like AutoDock .
  • QSAR Studies : Correlates substituent effects (e.g., cyano vs. trifluoromethyl) with activity .

Q. What experimental approaches study the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .
  • X-ray Crystallography : Resolves 3D structures of compound-target complexes to guide rational design .

Methodological Notes

  • Stereochemical Analysis : Use NOESY NMR or X-ray crystallography to confirm absolute configuration .
  • Scale-Up Challenges : Pilot reactions in flow reactors improve heat/mass transfer for gram-scale synthesis .
  • Toxicity Screening : MTT assays on cell lines (e.g., HEK293) assess cytotoxicity before in vivo studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。